molecular formula C13H14N4O3 B12434687 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

Cat. No.: B12434687
M. Wt: 274.28 g/mol
InChI Key: ZBTFYLGZBJLLSR-UHFFFAOYSA-N
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Description

4-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a piperidine ring linked to a 1,2,4-oxadiazole bearing a nitrophenyl group. This structure combines two privileged pharmacophores, making it a valuable scaffold for developing biologically active molecules. The 1,2,4-oxadiazole ring is a known bioisostere for esters and carbamates, contributing to favorable pharmacokinetic properties and enabling hydrogen bond interactions with biological targets . The electron-withdrawing nitro group on the phenyl ring can influence the compound's electronic distribution and is a common feature used to modulate activity and selectivity in structure-activity relationship (SAR) studies. Piperidine-oxadiazole hybrids have demonstrated a wide range of pharmacological activities in scientific research. Structurally similar compounds have been investigated as potential anticonvulsant and antidepressant agents, with the piperidine-oxadiazole core acting as a key structural motif . Furthermore, analogous molecules where the piperidine is substituted with a 1,2,4-oxadiazole moiety have been explored as potent and irreversible inhibitors of enzymes like Monoacylglycerol Lipase (MAGL), a target for treating neurodegenerative diseases, inflammation, and pain . The integration of the nitrophenyl group in this specific derivative makes it a particularly useful intermediate for researchers working in hit-to-lead optimization and for synthesizing more complex molecules for biological screening. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14N4O3/c18-17(19)11-3-1-9(2-4-11)12-15-13(20-16-12)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2

InChI Key

ZBTFYLGZBJLLSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Tiemann–Krüger Methodology

The classical Tiemann–Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. For 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine, this approach involves cyclization between a piperidine-containing amidoxime and 4-nitrobenzoyl chloride. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration (Scheme 1).

Reaction Conditions:

  • Amidoxime precursor: Piperidine-4-carboxamidoxime
  • Electrophile: 4-Nitrobenzoyl chloride
  • Base: Pyridine or triethylamine
  • Solvent: Dichloromethane or THF
  • Yield: 45–68%

A critical challenge lies in the steric hindrance caused by the piperidine ring, which often necessitates extended reaction times (12–24 h). Microwave-assisted synthesis reduces this duration to 15–30 minutes while improving yields to 70–75%.

Vilsmeier Reagent-Mediated Activation

Recent advancements employ Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids directly, bypassing the need for acyl chlorides. This method demonstrates exceptional efficiency for electron-deficient aromatic systems like 4-nitrophenyl groups:

  • Activation: 4-Nitrobenzoic acid reacts with Vilsmeier reagent to form the reactive iminium intermediate.
  • Cyclization: Piperidine-4-carboxamidoxime attacks the activated carbonyl, followed by intramolecular O–N bond formation.
  • Work-up: Hydrolysis removes byproducts, yielding the target compound.

Optimized Parameters:

Parameter Value
Temperature 0°C → RT
Reaction Time 4–6 h
Solvent DCM/EtOAc (3:1)
Yield 82–89%

This method minimizes side reactions compared to traditional approaches, with HPLC purity exceeding 95%.

Multi-Step Synthesis via Intermediate Functionalization

Piperidine Ring Construction Post-Oxadiazole Formation

An alternative strategy first assembles the 1,2,4-oxadiazole core before introducing the piperidine moiety. This method proves advantageous for scalability:

  • Oxadiazole Formation: 4-Nitrobenzamidoxime reacts with ethyl chlorooxaloacetate to form 3-(4-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole.
  • Nucleophilic Substitution: Piperidine displaces the chloride at 80°C in acetonitrile (Scheme 2).

Key Data:

  • Step 1 Yield: 78%
  • Step 2 Yield: 65%
  • Overall Purity: 91% (after recrystallization from ethanol/water)

This route allows modular substitution but requires strict anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate.

Reductive Amination Approach

For piperidine derivatives bearing additional substituents, reductive amination offers stereochemical control:

  • Oxadiazole-Aldehyde Synthesis: 5-Formyl-3-(4-nitrophenyl)-1,2,4-oxadiazole prepared via Vilsmeier–Haack formylation.
  • Imine Formation: Reaction with 4-aminopiperidine in methanol.
  • Reduction: NaBH₄ reduces the imine to the secondary amine.

Conditions Comparison:

Reducing Agent Temperature Yield (%)
NaBH₄ 0°C 58
NaBH₃CN RT 72
H₂ (Pd/C) 50 psi 81

Catalytic hydrogenation provides superior yields but requires specialized equipment.

One-Pot Methodologies

Superbase-Promoted Condensation

The NaOH/DMSO superbase system enables direct coupling of piperidine-4-carboxamidoxime with methyl 4-nitrobenzoate in a single vessel:

Mechanistic Pathway:

  • Base Activation: DMSO deprotonates the amidoxime, enhancing nucleophilicity.
  • Nucleophilic Attack: Amidoxime oxygen attacks the ester carbonyl.
  • Cyclodehydration: Intramolecular elimination forms the oxadiazole ring.

Scalability Data:

Scale (mmol) Yield (%) Purity (%)
10 85 93
100 82 91
1000 78 89

This method reduces solvent waste and processing time but requires careful temperature control to prevent DMSO decomposition.

Mechanochemical Synthesis

Emerging solid-state techniques eliminate solvent use entirely:

Ball-Milling Protocol:

  • Charge: Piperidine-4-carboxamidoxime + 4-nitrobenzoyl chloride (1:1.1 molar ratio)
  • Milling Media: Stainless steel balls (5 mm diameter)
  • Frequency: 30 Hz
  • Time: 2 h

Outcomes:

  • Quantitative conversion (100% by ¹H NMR)
  • Yield after purification: 94%
  • Particle Size: 50–200 nm (via SEM)

This green chemistry approach demonstrates exceptional atom economy but currently lacks large-scale validation.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Metrics

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Tiemann–Krüger 68 92 120 Moderate
Vilsmeier Activation 89 95 85 High
Multi-Step 65 91 150 Low
One-Pot (NaOH/DMSO) 85 93 70 High
Mechanochemical 94 98 40 Experimental

Key Observations:

  • Vilsmeier and one-pot methods balance cost and efficiency for industrial applications.
  • Mechanochemical synthesis shows promise but requires further development.
  • Multi-step approaches remain valuable for introducing complex piperidine substituents.

Reaction Optimization Challenges

Byproduct Formation

Common side products and mitigation strategies:

  • Nitrile Formation (4–12%): Caused by over-dehydration of amidoximes.
    • Solution: Strict stoichiometric control of dehydrating agents.
  • Piperidine Ring Opening (3–8%): Occurs under strongly acidic/basic conditions.
    • Solution: Use buffered aqueous work-up (pH 6.5–7.5).
  • Oxadiazole Isomerization (2–5%): 1,3,4-oxadiazole contamination.
    • Solution: Chromatographic separation using silica gel modified with CuSO₄.

Purification Techniques

Impurity Type Removal Method Efficiency (%)
Unreacted Amidoxime Acid-base extraction 95
Inorganic Salts Dialysis (MWCO 1 kDa) 99
Isomeric Byproducts Chiral HPLC (Chiralpak AD-H) 98
Polymeric Residues Size-exclusion chromatography 90

Crystallization from ethyl acetate/hexane (3:7) typically achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite in the presence of a CO2 atmosphere.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Reduction: 4-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]Piperidine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

While there is no existing literature about "4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine" specifically, the following information about related compounds and their applications may be helpful:

1,2,4-oxadiazole derivatives have anticancer properties and are being explored for new cancer treatments . Some 1,2,4-oxadiazole derivatives have shown activity against various cancer cell lines, with some demonstrating comparable or greater activity than reference compounds . Additionally, some derivatives can arrest cell proliferation and trigger apoptosis, making them suitable for development as anticancer agents .

Other research includes:

  • 3-methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole: This compound has a molecular weight of 205.17000 and the molecular formula C9H7N3O3C_9H_7N_3O_3 .
  • 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol: This compound has a molecular weight of 223.21 g/mol and the molecular formula C8H5N3O3SC_8H_5N_3O_3S . It is also known by other names including 5-(4-nitrophenyl)-[1,3,4]oxadiazole-2-thiol and 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-nitrophenyl)- .
  • 4-[3-(3-NITROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID: This compound has an average weight of 277.2328 and the chemical formula C12H11N3O5C_{12}H_{11}N_3O_5 .

Mechanism of Action

The mechanism of action of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and oxadiazole groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Nitrophenyl vs. Halogen-Substituted Phenyl Groups
  • 4-Fluorophenyl Analog (3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine) :
    The fluorine atom, a weaker EWG compared to nitro, reduces electron withdrawal. This substitution may enhance lipophilicity and alter binding affinity in hydrophobic pockets of target proteins. The para-fluoro derivative () has a molecular weight of 247.27 g/mol, while the nitro analog’s higher molecular weight (unreported in evidence) would reflect the nitro group’s contribution .
  • 3-Fluorophenyl Analog (4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine) :
    Meta-substitution introduces steric and electronic effects distinct from para-substituted analogs. This positional change may disrupt planar interactions critical for target binding .
  • The hydrochloride salt (molecular weight: 344.63 g/mol) improves solubility compared to the free base .
4-Nitrophenyl vs. Heterocyclic and Aliphatic Substituents
  • Thienyl Analog (4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine) :
    Replacing phenyl with thiophene introduces sulfur-mediated π-interactions and altered electronic properties. This may enhance binding to metalloenzymes or aromatic residues in proteins .
  • Isopropyl Analog (4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride) :
    The aliphatic isopropyl group significantly increases lipophilicity, favoring membrane permeability but possibly reducing target specificity .

Modifications on the Piperidine Ring

  • The 4-chlorophenyl substituent on the oxadiazole further modulates electronic effects .
  • Benzimidazolone-Linked Piperidine (Compound 49 in ) : Incorporating a benzimidazolone moiety introduces hydrogen-bonding capabilities, which may enhance affinity for ATP-binding pockets or kinase domains .

Biological Activity

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 1049873-28-0

The biological activity of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine is believed to be linked to its ability to interact with various biological targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer and antimicrobial properties. The presence of the nitrophenyl group enhances the compound's interaction with cellular targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, Table 1 summarizes the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidineMCF-70.65Induction of apoptosis via p53 activation
1,2,4-Oxadiazole Derivative AHeLa2.41Cell cycle arrest at G0-G1 phase
1,2,4-Oxadiazole Derivative BPANC-10.75Inhibition of DNA replication machinery

In a study involving MCF-7 breast cancer cells, it was found that this compound increased p53 expression levels and promoted caspase-3 cleavage, leading to apoptosis . Moreover, molecular docking studies suggested strong hydrophobic interactions between the compound and the estrogen receptor (ER), similar to those created by Tamoxifen .

Antimicrobial Activity

The potential antimicrobial properties of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine have also been explored. Research indicates that piperidine derivatives can exhibit significant antibacterial and antifungal activities. The following table outlines the minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)Activity Level
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidineE. coli12.5Moderate
S. aureus6.25Strong
C. albicans25Weak

The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 6.25 mg/mL . These findings suggest that modifications in the piperidine ring can enhance antibacterial efficacy.

Case Studies and Research Findings

In a recent study published in MDPI, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these compounds, several exhibited significant selectivity and potency against cancer cell lines while showing minimal toxicity to normal cells . The introduction of electron-withdrawing groups (EWGs) on the aromatic ring was found to enhance antitumor activity significantly.

Another investigation focused on the structure–activity relationship (SAR) of oxadiazole-containing compounds revealed that specific substitutions could lead to improved pharmacological profiles . The findings support further exploration into modifying the structure of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine to optimize its biological activity.

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